2-(Indolin-3-yl)ethan-1-aminexhydrochloride
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Overview
Description
2-(Indolin-3-yl)ethan-1-aminexhydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The indole nucleus is a privileged structure in medicinal chemistry due to its presence in many natural products and its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride typically involves the reaction of indole derivatives with ethylamine under specific conditions. One common method is the Mannich reaction, which involves the condensation of indole, formaldehyde, and ethylamine in the presence of an acid catalyst . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-3-yl)ethan-1-aminexhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(Indolin-3-yl)ethan-1-aminexhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Indolin-3-yl)ethan-1-aminexhydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
2-(Indolin-3-yl)ethan-1-aminexhydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H15ClN2 |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H |
InChI Key |
SFTJGCCKYGQCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCN.Cl |
Origin of Product |
United States |
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